N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide
Overview
Description
N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide, also known as 4-Amino-2-methylphenyl-2-chlorophenoxy propionamide, is a synthetic compound with a broad range of applications in scientific research. It is commonly used as a pharmacological agent to study the effects of various drugs on the body and to test the efficacy of new drugs. This compound has been studied extensively in recent years due to its unique properties and potential therapeutic applications.
Scientific Research Applications
Pharmacology: Antagonists for Platelet Activation
In pharmacology, derivatives of propanamide, such as diphenyl-tetrazol-propanamide, have been identified as dual-specific antagonists of platelet CLEC-2 and Glycoprotein VI . This suggests that N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide could potentially be explored for its effects on platelet activation, which is crucial in thrombosis and hemostasis.
Biochemistry: Enzyme Inhibition Studies
Propanamide compounds are known to interact with various enzymes, affecting their activity . N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide could serve as a valuable tool in biochemistry for studying enzyme mechanisms and for the development of enzyme inhibitors.
Agriculture: Herbicide Formulation
Propanamide derivatives are utilized in agriculture as post-emergence herbicides . The specific compound could be investigated for its herbicidal properties, particularly for broad-leaved and annual grass weed control in crops like rice.
Environmental Science: Biodegradation Studies
The environmental impact of propanamide compounds, especially their biodegradation and the fate of their by-products, is a significant area of study . Research into N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide could provide insights into its environmental persistence and degradation pathways.
Medicine: Development of New Therapeutics
Propanamide structures are often modified to create new pharmacologically active compounds . Research into the subject compound could lead to the development of new therapeutics, particularly in the realm of pain management and anesthesia.
Chemical Synthesis: Intermediate for Complex Molecules
Propanamide and its derivatives are valuable intermediates in the synthesis of more complex organic molecules . N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide could be used in the synthesis of novel compounds with potential applications across various fields of chemistry.
properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(2-chlorophenoxy)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-9-12(18)7-8-14(10)19-16(20)11(2)21-15-6-4-3-5-13(15)17/h3-9,11H,18H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTLUPLVNFVSGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C(C)OC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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